molecular formula C17H20N2O4S2 B2510076 1-(2-Methoxyphenyl)-4-[(2-thienylsulfonyl)acetyl]piperazine CAS No. 1021046-47-8

1-(2-Methoxyphenyl)-4-[(2-thienylsulfonyl)acetyl]piperazine

Cat. No. B2510076
CAS RN: 1021046-47-8
M. Wt: 380.48
InChI Key: LPPWPVDRPLTWTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(2-Methoxyphenyl)-4-[(2-thienylsulfonyl)acetyl]piperazine” is a complex organic molecule. It likely contains a piperazine ring, which is a common feature in many pharmaceuticals .

Scientific Research Applications

Therapeutic Use and Molecular Design

Piperazine derivatives, such as 1-(2-Methoxyphenyl)-4-[(2-thienylsulfonyl)acetyl]piperazine, have garnered attention in therapeutic research due to their presence in a variety of drugs with diverse therapeutic uses. These compounds have been identified in medications aimed at treating conditions such as antipsychotic, antihistamine, antidepressant, anticancer, and antiviral among others. The structural modification of the piperazine nucleus has been shown to significantly influence the medicinal potential of the resultant molecules. This versatility highlights the scaffold's capacity as a flexible building block in drug discovery, encouraging further investigation into its pharmacokinetic and pharmacodynamic properties for various diseases (Rathi et al., 2016).

Anti-mycobacterial Activity

The piperazine ring, a key component of 1-(2-Methoxyphenyl)-4-[(2-thienylsulfonyl)acetyl]piperazine, has been explored for its anti-mycobacterial properties, particularly against Mycobacterium tuberculosis. Research has reported several potent molecules containing the piperazine unit, demonstrating significant activity not only against drug-susceptible strains but also multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of tuberculosis. This review emphasizes the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, underscoring the potential for developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Metabolic Insights and Drug Interactions

Arylpiperazine derivatives, including 1-(2-Methoxyphenyl)-4-[(2-thienylsulfonyl)acetyl]piperazine, undergo extensive metabolism, often leading to the formation of 1-aryl-piperazines. These metabolites, known for their serotonin receptor-related effects, have implications in the treatment of depression, psychosis, or anxiety. Understanding the disposition and metabolism of arylpiperazine derivatives provides valuable insights into their pharmacological actions and potential drug interactions (Caccia, 2007).

Development for Tuberculosis Treatment

The application of piperazine derivatives in tuberculosis treatment is exemplified by Macozinone (PBTZ169), a piperazine-benzothiazinone undergoing clinical studies for tuberculosis (TB) treatment. This review outlines the development of Macozinone, targeting the essential enzyme DprE1 involved in the cell wall synthesis of Mycobacterium tuberculosis. Initial clinical studies raise optimism for its development towards efficient TB drug regimens (Makarov & Mikušová, 2020).

properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-thiophen-2-ylsulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-23-15-6-3-2-5-14(15)18-8-10-19(11-9-18)16(20)13-25(21,22)17-7-4-12-24-17/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPWPVDRPLTWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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